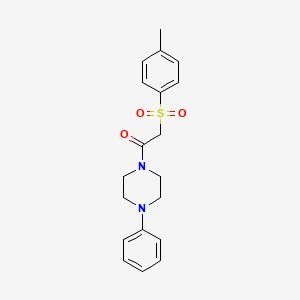

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMLHJSLAXAESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Positioning of the Tosylethanone Moiety in Organic Synthesis

The term "tosylethanone" in the subject compound's name refers to an ethanone (B97240) structure bearing a tosyl group. More accurately, the core of interest is the α-tosyloxy ketone functionality. This moiety is a powerful and versatile intermediate in organic synthesis. The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group, rendering the α-carbon highly susceptible to nucleophilic attack.

The strategic importance of α-tosyloxy ketones lies in their ability to serve as precursors for a wide array of molecular architectures. nih.govacs.org Synthetic chemists utilize these compounds to introduce various functional groups at the α-position of a ketone. For instance, they readily react with O-, S-, or N-centered nucleophiles, leading to the formation of α-heteroatom-substituted ketones. nih.gov This reactivity is crucial for the construction of complex molecules and heterocyclic systems, which are foundational in medicinal chemistry.

The synthesis of α-tosyloxy ketones can be achieved through several methods. One common approach involves the direct exposure of ketones to arylsulfonic acids in the presence of an oxidizing agent like diacetoxyiodobenzene. nih.govacs.org Another route proceeds via the epoxidation of olefins, followed by displacement with an arylsulfonic acid and subsequent oxidation. nih.gov These synthetic strategies provide accessible pathways to this valuable class of intermediates.

Table 1: Reactivity of α-Tosyloxy Ketones

| Nucleophile Type | Product | Significance |

|---|---|---|

| Oxygen-centered (e.g., alcohols, water) | α-Alkoxy or α-hydroxy ketones | Introduction of ether or alcohol functionalities |

| Nitrogen-centered (e.g., amines) | α-Amino ketones | Key intermediates for amino acids and nitrogen-containing heterocycles |

| Sulfur-centered (e.g., thiols) | α-Thio ketones | Building blocks for sulfur-containing compounds |

| Carbon-centered (e.g., enolates) | Substituted ketones | Formation of carbon-carbon bonds |

Significance of N Substituted Piperazines in Advanced Chemical Design

The N-substituted piperazine (B1678402) moiety, specifically the N-phenylpiperazine group in 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone, is a cornerstone in modern drug design. The piperazine ring is a common scaffold found in numerous approved drugs and biologically active compounds. nih.gov Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and in their protonated form, as hydrogen bond donors, facilitating interactions with biological targets such as receptors and enzymes. The N-phenylpiperazine substructure, in particular, has been identified as a key pharmacophore for a variety of biological activities. Derivatives of N-phenylpiperazine are known to interact with a range of receptors, including serotonin, dopamine (B1211576), and adrenergic receptors, making them valuable in the development of treatments for neurological and psychiatric disorders.

The synthesis of N-substituted piperazines is well-established. A common method to introduce the ethanone (B97240) side chain, as seen in the target compound, involves the acylation of N-phenylpiperazine. For instance, the reaction of 1-phenylpiperazine (B188723) with chloroacetyl chloride yields 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone. nih.gov This α-chloro ketone is a direct precursor that can be converted to the corresponding α-tosyloxy ketone.

Table 2: Examples of N-Phenylpiperazine Derivatives in Medicinal Chemistry

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Arylpiperazines | Serotonin and Dopamine Receptors | Antipsychotics, Antidepressants |

| Quinoxaline derivatives | 5-HT3 Receptor Antagonists | Antidepressants |

| Benzothiazine derivatives | Anticancer Agents | Oncology |

| Various derivatives | α1-Adrenoceptor Antagonists | Cardiovascular Diseases |

Overview of Academic Research Trajectories for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the p-tolyl (tosyl), phenyl, piperazine (B1678402), and ethanone (B97240) methylene (B1212753) groups. The aromatic protons of the tosyl and phenyl groups would appear in the downfield region (typically δ 7.0-8.0 ppm). The two doublets of the para-substituted tosyl group would integrate to two protons each, while the signals for the monosubstituted phenyl ring would appear as a more complex multiplet integrating to five protons. The piperazine ring protons typically resonate as multiplets in the δ 3.0-4.0 ppm range. The methylene protons of the ethanone linker (adjacent to the carbonyl and the sulfonyl group) are expected to appear as a distinct singlet further downfield, likely around δ 4.5-5.0 ppm, due to the strong deshielding effect of the adjacent carbonyl and tosyl groups. The methyl protons of the tosyl group would be visible as a sharp singlet in the upfield region, around δ 2.4 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the ethanone group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. psu.edu Aromatic carbons from both the phenyl and tosyl moieties would resonate between δ 115-150 ppm. The piperazine ring carbons typically appear in the δ 45-55 ppm range. The methylene carbon of the ethanone linker would be found around δ 60-70 ppm, and the methyl carbon of the tosyl group would give a characteristic signal near δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-2', H-6' (Tosyl) | 7.85 | d | C=O | 166.5 |

| H-3', H-5' (Tosyl) | 7.38 | d | C-1' (Tosyl) | 145.2 |

| H-2'', H-6'' (Phenyl) | 6.95 | d | C-4' (Tosyl) | 132.8 |

| H-3'', H-5'' (Phenyl) | 7.28 | t | C-2', C-6' (Tosyl) | 129.9 |

| H-4'' (Phenyl) | 6.90 | t | C-3', C-5' (Tosyl) | 128.1 |

| -CH₂- (Ethanone) | 4.80 | s | C-1'' (Phenyl) | 150.5 |

| Piperazine (-NCH₂-) | 3.85 | t | C-3'', C-5'' (Phenyl) | 129.3 |

| Piperazine (-NCH₂-) | 3.25 | t | C-4'' (Phenyl) | 120.8 |

| -CH₃ (Tosyl) | 2.45 | s | C-2'', C-6'' (Phenyl) | 116.4 |

| -CH₂- (Ethanone) | 65.0 | |||

| Piperazine (-NCH₂-) | 50.1 | |||

| Piperazine (-NCH₂-) | 45.5 | |||

| -CH₃ (Tosyl) | 21.7 |

To confirm the structural assignments, two-dimensional NMR experiments are indispensable. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the tosyl ring (H-2'/H-3' and H-5'/H-6') and the phenyl ring (H-2''/H-3'', H-3''/H-4''). It would also confirm the connectivity within the piperazine ring by showing cross-peaks between adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with its directly attached carbon atom, providing definitive C-H assignments. columbia.edu For example, the singlet at δ ~4.80 ppm in the ¹H spectrum would correlate with the carbon signal at δ ~65.0 ppm in the ¹³C spectrum, confirming their assignment to the ethanone methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. columbia.edu Key HMBC correlations would include:

A correlation from the ethanone methylene protons (H-α) to the carbonyl carbon (C=O), confirming their proximity.

Correlations from the piperazine protons adjacent to the amide nitrogen to the carbonyl carbon (C=O), linking the piperazine ring to the ethanone unit.

A correlation from the ethanone methylene protons (H-α) to the sulfonyl-bearing carbon of the tosyl group (C-1'), connecting the ethanone and tosyl moieties.

Correlations from the piperazine protons adjacent to the phenyl ring to the carbons of the phenyl ring, confirming the N-phenyl substitution pattern.

N-acyl piperazine derivatives are known to exhibit interesting dynamic behavior in solution, which can be studied using variable-temperature NMR spectroscopy. nih.govrsc.org Two primary conformational phenomena are relevant for this molecule.

The first is the restricted rotation around the amide C-N bond due to its partial double-bond character. nih.gov This can lead to the existence of distinct rotamers at lower temperatures, which may interconvert slowly on the NMR timescale. This slow exchange could result in the broadening or splitting of the signals for the piperazine protons, particularly those alpha to the amide nitrogen.

The second phenomenon is the chair-to-chair interconversion of the piperazine ring itself. nih.gov By acquiring ¹H NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of these conformational changes increases. From the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for the rotational or ring-flipping barrier can be calculated, providing quantitative insight into the molecule's flexibility. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₂₅H₂₆N₂O₃S. Using electrospray ionization (ESI) in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS would be able to distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions.

Molecular Formula: C₂₅H₂₆N₂O₃S

Calculated Exact Mass [M+H]⁺: 435.1737

Expected HRMS Result: Found 435.1738 (or a value within a few ppm of the calculated mass)

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. xml-journal.net For this compound, several key fragmentation pathways can be predicted. Cleavage of the most labile bonds, such as the C-N and C-C bonds adjacent to the carbonyl group, is expected. xml-journal.net

A primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of the N-phenylpiperazine cation. Another significant pathway would involve the cleavage of the bond between the carbonyl carbon and the methylene group, generating a tosylmethyl radical and an N-acyl phenylpiperazine cation. The tosyl group itself is also a characteristic fragment, often appearing at m/z 155 (tosyl cation) or m/z 91 (tropylium ion from the tolyl group). nih.gov

Table 2: Predicted Major Fragment Ions in ESI-MS/MS of this compound

| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 435.17 | [M+H]⁺ | Parent Ion |

| 279.14 | [Tos-CH₂]⁺ | Cleavage of C-N amide bond |

| 205.13 | [Phenylpiperazine-C=O]⁺ | Cleavage of Cα-C(O) bond |

| 177.14 | [Phenylpiperazine+H]⁺ | Cleavage of C-N amide bond with H transfer |

| 155.03 | [Tosyl]⁺ | Cleavage of S-Cα bond |

| 91.05 | [Tropylium]⁺ | Fragmentation of the tosyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The spectra are dictated by the vibrations of chemical bonds, which are influenced by bond strength, atomic masses, and molecular geometry. For this compound, the key vibrational modes are associated with the carbonyl group, the sulfonyl group, and the various rings.

The carbonyl (C=O) and sulfonyl (SO₂) groups are strong absorbers in IR spectroscopy and produce characteristic Raman signals, making them readily identifiable.

The carbonyl group , part of the ethanone linker, is expected to exhibit a strong, sharp absorption band in the IR spectrum. The exact position of this band is sensitive to the electronic environment. Typically, for α-aminoketones, the C=O stretching vibration (νC=O) appears in the range of 1740–1660 cm⁻¹. mdpi.com The presence of the adjacent electron-withdrawing tosyl group and the electron-donating piperazine nitrogen can influence this frequency.

The sulfonyl group of the tosyl moiety is characterized by two distinct stretching vibrations: the asymmetric (νasSO₂) and symmetric (νsSO₂) modes. These typically appear as strong bands in the IR spectrum. Computational studies on related tosyl derivatives suggest that these frequencies can be reliably predicted using methods like Density Functional Theory (DFT). masjaps.com The expected regions for these vibrations are generally found between 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1120 cm⁻¹ for the symmetric stretch.

Table 1: Expected Vibrational Frequencies for Key Functional Groups Note: These are representative values based on typical ranges for the specified functional groups and may vary in the actual compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity |

| Carbonyl (C=O) | Stretching (νC=O) | 1680 - 1710 | Strong, Sharp |

| Sulfonyl (SO₂) | Asymmetric Stretching (νasSO₂) | 1330 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching (νsSO₂) | 1140 - 1160 | Strong |

The molecule contains three distinct ring systems: a phenyl ring attached to the piperazine, the piperazine ring itself, and the phenyl ring of the tosyl group (toluene).

Aromatic C-H stretching vibrations for the phenyl and toluene (B28343) rings are anticipated to occur in the region of 3100-3000 cm⁻¹. nih.gov These are typically of weak to medium intensity. The aromatic C=C stretching vibrations within the rings usually produce a series of bands in the 1625–1430 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also characteristic and appear in the lower frequency region (900-675 cm⁻¹), with their exact positions being indicative of the substitution pattern on the aromatic rings.

The piperazine ring , as a saturated heterocycle, is characterized by C-H and C-N stretching vibrations. The C-H stretching modes of the methylene (CH₂) groups in the piperazine ring are expected below 3000 cm⁻¹. The C-N stretching vibrations of tertiary amines, such as those in the substituted piperazine ring, typically appear in the 1250-1020 cm⁻¹ range. The entire ring can also undergo "breathing" and other skeletal vibrations at lower frequencies.

Table 2: Expected Vibrational Frequencies for Ring Systems Note: These are representative values based on typical ranges for the specified functional groups and may vary in the actual compound.

| Ring System | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |

| Phenyl / Toluene | Aromatic C-H Stretch | 3100 - 3000 |

| Phenyl / Toluene | Aromatic C=C Stretch | 1625 - 1430 |

| Piperazine | Methylene C-H Stretch | 2980 - 2800 |

| Piperazine | C-N Stretch | 1250 - 1020 |

| Phenyl / Toluene | C-H Out-of-Plane Bend | 900 - 675 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

To date, a solved single-crystal X-ray structure for this compound has not been reported in major crystallographic databases. If the compound were to be crystallized and analyzed, this technique would yield its precise molecular geometry. It would confirm the connectivity of the atoms and reveal the conformation adopted in the solid state, such as the puckering of the piperazine ring (which typically adopts a chair conformation) and the torsion angles between the various planar groups. As the molecule is chiral if synthesized from chiral precursors or resolved, single-crystal XRD could be used to determine its absolute configuration.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a role.

Hydrogen Bonding: Although lacking classic strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O hydrogen bonds. The oxygen atoms of the carbonyl and sulfonyl groups are potential hydrogen bond acceptors, while various aromatic and aliphatic C-H groups can act as donors. These interactions are often crucial in directing the crystal packing. nih.gov

π-π Stacking: The presence of two phenyl rings (one from the phenylpiperazine moiety and one from the tosyl group) creates the possibility for π-π stacking interactions. These occur when the aromatic rings pack in a face-to-face or offset manner, contributing significantly to the stability of the crystal lattice.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of a compound can have distinct physical properties. It is plausible that this compound could exhibit polymorphism, depending on crystallization conditions such as the solvent used, temperature, and rate of cooling. Each polymorphic form would have a unique X-ray powder diffraction (XRPD) pattern and may also differ in its spectroscopic signature. However, without experimental data, the existence and nature of any potential polymorphs remain speculative.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are paramount in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and identifying any potential impurities. The selection of a specific technique is contingent on the physicochemical properties of the compound and the nature of the impurities being investigated.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column, such as a C18, to effectively separate the main component from its potential non-volatile impurities.

The development of a robust HPLC method would entail the systematic optimization of several key parameters to achieve adequate resolution and peak shape. These parameters include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

A hypothetical HPLC purity analysis of a this compound sample might yield a chromatogram indicating a high-purity sample with a prominent peak for the main compound and minor peaks corresponding to impurities. The purity is then calculated based on the relative peak areas.

Interactive Data Table: Representative HPLC Purity Data for this compound

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.54 | 0.15 | Starting Material A |

| 2 | 3.89 | 0.21 | By-product X |

| 3 | 5.12 | 99.52 | This compound |

| 4 | 7.34 | 0.12 | Unknown Impurity |

Note: This data is representative and intended for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. These could include residual solvents or volatile by-products.

In a GC-MS analysis of this compound, the sample would be dissolved in a suitable solvent and injected into the gas chromatograph. The volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for their identification by comparing the fragmentation patterns to established libraries.

The sensitivity and specificity of GC-MS make it a powerful tool for ensuring that the levels of potentially harmful volatile impurities are below the acceptable limits defined by regulatory bodies.

Interactive Data Table: Potential Volatile Impurities in this compound by GC-MS

| Impurity | Retention Time (min) | Detected (m/z) | Status |

| Toluene | 4.78 | 91, 92 | Below Limit |

| Dichloromethane (B109758) | 2.15 | 49, 84, 86 | Not Detected |

| Acetone | 2.01 | 43, 58 | Below Limit |

Note: This data is hypothetical and for illustrative purposes only.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral compounds, where different enantiomers can exhibit distinct pharmacological and toxicological profiles, the determination of enantiomeric excess (e.e.) is crucial. Although this compound itself is not chiral, derivatives or related compounds in this class could be. In such cases, chiral chromatography would be the definitive analytical technique.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP is critical and is often determined through screening various types of chiral columns (e.g., polysaccharide-based, protein-based).

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. The ratio of the peak areas of the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess.

Interactive Data Table: Illustrative Chiral Separation Data for a Related Chiral Analog

| Enantiomer | Retention Time (min) | Area (%) |

| (R)-enantiomer | 8.23 | 1.5 |

| (S)-enantiomer | 9.54 | 98.5 |

Note: This data is for a hypothetical chiral analog and serves as an illustration of the technique.

Theoretical and Computational Investigations of 1 4 Phenylpiperazin 1 Yl 2 Tosylethanone

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone focuses on understanding its three-dimensional structure and dynamic behavior. The molecule possesses significant flexibility due to several rotatable bonds, particularly around the piperazine (B1678402) ring and the ethanone (B97240) linker. This flexibility results in a complex conformational landscape, where multiple low-energy shapes, or conformers, can coexist. Computational models are used to explore these conformations and their relative stabilities. acs.orgazregents.edu

The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule, which corresponds to the global minimum on its potential energy surface. This is achieved through energy minimization. Algorithms such as the steepest descent and conjugate gradient methods are employed to adjust the molecule's geometry iteratively until a stable structure with the lowest possible energy is found.

Given the molecule's flexibility, a single energy minimization is insufficient. A systematic or stochastic conformational search is required to explore the various possible arrangements of its atoms. These algorithms systematically rotate the molecule's flexible bonds and perform energy minimization on each resulting structure. This process identifies a range of stable conformers, providing a comprehensive view of the molecule's preferred shapes. In studies of similar piperazine derivatives, understanding the accessible conformations is crucial for evaluating their interaction with biological targets. nih.gov

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometric parameters. For this compound, a simplified PES can be generated by plotting energy against the rotation of one or two key dihedral angles. This exploration helps to identify not only the stable low-energy conformers (local minima) but also the energy barriers (transition states) that separate them. The absence of imaginary frequencies in subsequent vibrational analysis confirms that an optimized geometry corresponds to a true local minimum on the PES. indexcopernicus.com This information is vital for understanding the molecule's dynamic behavior and the likelihood of it transitioning between different conformational states at a given temperature.

Table 1: Illustrative Conformational Analysis Results This table presents hypothetical data to illustrate the typical output of a conformational search and energy minimization study.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | -175.4, 65.2 | 0.00 | 65.8 |

| 2 | -70.1, 178.9 | 0.85 | 20.1 |

| 3 | 72.3, 68.5 | 1.50 | 8.5 |

| 4 | -178.0, -75.0 | 2.10 | 5.6 |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic structure of this compound, offering insights into its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of molecules. In a typical DFT study of this compound, a functional such as B3LYP would be combined with a basis set like 6-311++G(d,p) to perform full geometry optimization. indexcopernicus.comzenodo.orgmasjaps.com This process yields a highly accurate low-energy structure and provides data on bond lengths, bond angles, and dihedral angles. DFT calculations are also employed to simulate vibrational spectra (e.g., Infrared), which can be used to characterize the molecule's key functional groups, including the sulfonyl (–SO₂) and carbonyl (C=O) groups. indexcopernicus.commasjaps.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, indicating regions of nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, highlighting regions of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich phenylpiperazine moiety, while the LUMO may be distributed around the electron-withdrawing tosyl and ethanone groups.

Table 2: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT) This table presents hypothetical data to illustrate the typical output of an FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.58 | Electron-donating ability |

| ELUMO | -1.45 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.13 | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.58 | Energy to remove an electron |

| Electron Affinity (A) | 1.45 | Energy released when gaining an electron |

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MESP) map, is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.comchemrxiv.org It is generated by calculating the electrostatic potential at different points on the molecule's electron density surface. ucsb.edu These maps are color-coded to indicate charge distribution: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.com Green or yellow areas represent neutral or nonpolar regions.

For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, indicating these are prime sites for interaction with positive charges. Conversely, positive potential (blue) would be expected around the hydrogen atoms attached to the aromatic rings. ESP maps are invaluable in drug design for understanding and optimizing the electrostatic interactions between a molecule and its biological target. ucsb.edunumberanalytics.com

Atomic Charges and Dipole Moments

Atomic Charges: The charge distribution on individual atoms can be quantified using various population analysis methods. One of the most common approaches is the Mulliken population analysis, which partitions the total electron density among the atoms of the molecule. niscpr.res.in These calculations provide insights into the electrophilic and nucleophilic sites of the molecule. For this compound, it is expected that the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atoms of the piperazine ring, would carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbon and sulfur atoms would exhibit partial positive charges.

Another sophisticated method for analyzing charge distribution is the Natural Bond Orbital (NBO) analysis. acadpubl.eu NBO analysis provides a more intuitive and chemically meaningful picture of the charge distribution by localizing the electron density into atomic and bonding orbitals. acadpubl.eu

The following table illustrates the type of data that would be generated from a Mulliken atomic charge calculation for a selection of atoms in the molecule.

| Atom | Predicted Atomic Charge (a.u.) |

| O (carbonyl) | Value |

| O (sulfonyl) | Value |

| N (piperazine, proximal to phenyl) | Value |

| N (piperazine, proximal to carbonyl) | Value |

| S (sulfonyl) | Value |

| C (carbonyl) | Value |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

In Silico Prediction of Physico-Chemical Parameters

In silico tools are invaluable in the early stages of chemical research for predicting the physico-chemical properties of new compounds, thereby guiding experimental work. nih.gov

Lipophilicity , commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter that describes a compound's affinity for a nonpolar environment versus a polar one. Several computational methods exist for predicting log P, ranging from fragment-based approaches to property-based methods. For this compound, its significant nonpolar surface area, contributed by the phenyl and tosyl groups, would suggest a relatively high log P value, indicating a preference for lipid-like environments.

The distribution coefficient (log D) is a related parameter that takes into account the ionization state of a molecule at a given pH. Since the piperazine moiety of this compound can be protonated, its log D will be pH-dependent. Computational algorithms can predict the pKa of the ionizable groups and subsequently calculate the log D at various pH values.

The table below showcases the kind of predicted lipophilicity data for the compound.

| Parameter | Predicted Value |

| cLogP | Value |

| LogD at pH 7.4 | Value |

Note: These values are placeholders for data that would be generated by specialized prediction software.

Aqueous solubility is a crucial physico-chemical property that affects a wide range of a chemical's applications. nih.gov Computational models for predicting solubility can be broadly categorized into two types: those based on the compound's structure and those that also incorporate solid-state properties like the melting point. nih.gov For this compound, its relatively large size and high lipophilicity would suggest limited aqueous solubility. Quantitative Structure-Property Relationship (QSPR) models are often employed to predict solubility based on a set of calculated molecular descriptors. nih.gov

Ligand-Based Computational Chemistry

Ligand-based computational methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

QSPR is a computational methodology that aims to build a mathematical relationship between the structural features of a molecule and its physico-chemical properties. nih.gov In the context of this compound, a QSPR model could be developed by calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. By correlating these descriptors with an experimentally determined property (e.g., solubility), a predictive model can be generated. Such a model could then be used to estimate the properties of this compound.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively and negatively ionizable groups. For this compound, a pharmacophore model would identify the following key features:

Aromatic rings: The phenyl and tosyl groups.

Hydrogen bond acceptors: The oxygen atoms of the carbonyl and sulfonyl groups, and the nitrogen atoms of the piperazine ring.

Pharmacophore models can be generated by aligning a set of structurally diverse molecules that are known to be active at a particular target. The resulting model can then be used to screen virtual libraries for new compounds with the desired biological activity. The structural features of this compound make it a candidate for such modeling studies in drug discovery contexts. pharmacophorejournal.com

Receptor-Guided Computational Chemistry and Molecular Interaction Studies

Receptor-guided computational chemistry offers a window into the molecular-level interactions that govern the relationship between a ligand, such as this compound, and its target receptor. These theoretical investigations are fundamental to predicting binding affinity and mechanism of action, thereby guiding further experimental studies.

In the absence of a crystallographically determined structure for a target receptor of interest, homology modeling serves as a crucial first step. This technique constructs a three-dimensional model of a target protein based on its amino acid sequence and a known experimental structure of a homologous protein (the "template").

For instance, in a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives, which are structurally related to the compound of interest, homology modeling was employed to build a model of the C-C chemokine receptor type 1 (CCR1). nih.gov The template structure used had a high sequence identity and resolution, which are critical factors for building a reliable model. nih.gov Similarly, a homology model of the human dopamine (B1211576) D2 receptor was utilized in computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones. nih.gov This underscores the importance of selecting an appropriate template to ensure the accuracy of the modeled receptor's binding site. The quality of a homology model is often assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone.

Table 1: Key Considerations in Homology Modeling

| Parameter | Description | Importance |

|---|---|---|

| Template Selection | Choosing a known protein structure with high sequence identity to the target. | A high-quality template is foundational to an accurate model. |

| Sequence Alignment | Aligning the amino acid sequence of the target with the template. | Correct alignment ensures the proper positioning of key residues in the 3D model. |

| Model Building | Constructing the 3D coordinates of the target protein based on the aligned template. | This step translates the 2D sequence alignment into a 3D structure. |

| Model Refinement | Optimizing the geometry of the constructed model to minimize steric clashes and improve stereochemistry. | Refinement enhances the physical realism of the model. |

Once a reliable 3D structure of the target receptor is available, either from experimental methods or homology modeling, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

In studies of phenylpiperazine derivatives, molecular docking has been instrumental in elucidating key interactions within the receptor's active site. For example, docking studies of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives into a homology model of the CCR1 receptor identified crucial hydrogen bonding interactions with the residue Tyr113, which is believed to anchor the ligand in the active site. nih.gov Similarly, docking of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones into a model of the human dopamine D2 receptor provided insights that correlated well with experimental antipsychotic activity. nih.gov

For this compound, a similar approach would involve docking the compound into the binding pocket of a hypothesized target receptor. The results would be analyzed to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 2: Illustrative Molecular Docking Results for Phenylpiperazine Analogs

| Compound Class | Target Receptor | Key Interacting Residues (Hypothetical for the title compound) | Type of Interaction (Hypothetical for the title compound) |

|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones nih.gov | CCR1 | Tyr113 | Hydrogen Bonding |

| 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones nih.gov | Dopamine D2 Receptor | Not specified in abstract | Not specified in abstract |

Note: The specific interacting residues and interaction types for this compound would be dependent on the target receptor being investigated.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, allowing for the assessment of the conformational changes and the persistence of key interactions identified in docking.

In a study of a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), MD simulations over a period of 50 nanoseconds indicated excellent stability of the FEt-PPZ-σ1R receptor-ligand complex, as evidenced by a low root mean square deviation (RMSD) value of 2 Å. rsc.org This suggests that the binding pose predicted by docking is likely to be maintained.

For a theoretical study of this compound, an MD simulation would be initiated with the best-docked pose. The trajectory of the simulation would be analyzed to determine the stability of the complex, the flexibility of the ligand in the binding site, and the evolution of intermolecular interactions over time.

Table 3: Parameters Assessed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and receptor at a given time point compared to a reference structure. | A stable, low RMSD value suggests that the ligand-receptor complex is not undergoing major conformational changes and is in a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position during the simulation. | RMSF can identify which parts of the ligand and receptor are flexible and which are more rigid. |

| Hydrogen Bond Analysis | Tracking the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation. | This analysis reveals the persistence of key hydrogen bonding interactions identified in docking. |

Chemical Transformations and Derivatization Chemistry of the Tosylethanone Scaffold

Reactions at the Carbonyl Group

The carbonyl group in 1-(4-phenylpiperazin-1-yl)-2-tosylethanone is a primary site for nucleophilic attack, leading to a variety of addition and condensation products. Its reactivity is influenced by the presence of the adjacent electron-withdrawing tosyl group.

The ketone functionality can be readily reduced to the corresponding secondary alcohol, 1-(4-phenylpiperazin-1-yl)-2-tosylethanol. The choice of reducing agent is crucial to achieve high yields and, in cases of prochiral ketones, to control the stereoselectivity of the reaction.

Commonly employed reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For α-substituted ketones, stereoselective reduction can often be achieved using more sterically demanding reagents or by employing catalytic methods. For instance, the use of L-selectride has been shown to afford syn-isomeric alcohols in the reduction of α-allyl ketones with high selectivity. pleiades.online While specific studies on this compound are not prevalent, the general principles of ketone reduction are applicable.

| Reducing Agent | Solvent | Expected Product | Potential Stereoselectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-Phenylpiperazin-1-yl)-2-tosylethanol | Low to moderate |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 1-(4-Phenylpiperazin-1-yl)-2-tosylethanol | Low to moderate |

| L-Selectride | Tetrahydrofuran (THF) | 1-(4-Phenylpiperazin-1-yl)-2-tosylethanol | Potentially high (syn or anti depending on substrate control) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Ethyl acetate | 1-(4-Phenylpiperazin-1-yl)-2-tosylethanol | Variable |

The carbonyl group can undergo a variety of condensation and addition reactions to form new carbon-carbon and carbon-heteroatom bonds. The acidic nature of the α-proton, further enhanced by the tosyl group, can also play a role in certain base-catalyzed reactions.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt. wikipedia.orgpurechemistry.orgsigmaaldrich.comthermofisher.comyoutube.com For this compound, this would typically involve deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step would yield an α,β-unsaturated product.

Darzens Condensation (Glycidic Ester Synthesis): The Darzens reaction involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orglscollege.ac.inbuchler-gmbh.comresearchgate.net This reaction proceeds via the formation of a carbanion from the α-haloester, which then attacks the carbonyl group. An intramolecular SN2 reaction subsequently forms the epoxide ring.

Reformatsky Reaction: In the Reformatsky reaction, an α-haloester is treated with zinc metal to form an organozinc reagent, which then adds to the carbonyl group of the ketone. wikipedia.orglibretexts.orgnih.govjk-sci.comnumberanalytics.com This reaction leads to the formation of a β-hydroxy ester.

| Reaction | Reagents | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base (e.g., piperidine) | α,β-Unsaturated derivative |

| Darzens Condensation | α-Haloester (e.g., ethyl chloroacetate), base (e.g., sodium ethoxide) | α,β-Epoxy ester |

| Reformatsky Reaction | α-Haloester, Zinc metal | β-Hydroxy ester |

Reactivity of the Tosyl Group

The tosyl group (p-toluenesulfonyl group) is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is a cornerstone for the derivatization of the this compound scaffold.

A wide range of nucleophiles can displace the tosyl group via an SN2 mechanism. This allows for the introduction of various functional groups at the α-position to the carbonyl. The reactivity is analogous to that of α-halo ketones. nih.gov

With Amines: Primary and secondary amines can displace the tosyl group to form α-amino ketones.

With Thiols: Thiols and thiolates are potent nucleophiles and readily displace the tosyl group to yield α-thio ketones. chemistrysteps.commasterorganicchemistry.comnih.govresearchgate.netacsgcipr.org

With Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, by reduction to an amine or by cycloaddition reactions. nih.gov

| Nucleophile | Product Type | Potential Reagents |

|---|---|---|

| Amine | α-Amino ketone | R₂NH (e.g., piperidine, morpholine) |

| Thiol | α-Thio ketone | RSH (e.g., thiophenol, ethanethiol) |

| Azide | α-Azido ketone | Sodium Azide (NaN₃) |

The carbon-sulfur bond of the tosyl group can be cleaved under certain conditions to facilitate the formation of new carbon-carbon bonds. A notable example is the Ramberg-Bäcklund reaction. While this reaction is classically applied to α-halo sulfones, the underlying principle of forming an episulfone intermediate followed by extrusion of sulfur dioxide can be conceptually extended to α-tosyl ketones under specific basic conditions. organic-chemistry.orgwikipedia.orgorganicreactions.orgorganicreactions.orgresearchgate.net This would lead to the formation of an alkene, effectively coupling the carbon atoms that were α and α' to the original sulfonyl group.

Transformations Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, offering further sites for chemical modification. The nitrogen atom at the 4-position is attached to a phenyl group, making it less nucleophilic than the nitrogen at the 1-position, which is part of an amide linkage. However, under certain conditions, both nitrogens can potentially undergo reactions. The primary reactivity is expected at the N-4 nitrogen of the phenylpiperazine precursor, before the acylation step to form the final compound. For the purpose of derivatization of the final compound, reactions would primarily target the less reactive N-4 nitrogen or modifications to the phenyl ring. More commonly, derivatization of the piperazine moiety is achieved by starting with a substituted phenylpiperazine.

N-Alkylation: The secondary amine of a precursor piperazine can be alkylated using alkyl halides in the presence of a base. nih.govgoogle.comgoogle.com

N-Acylation: Acylation can be achieved using acid chlorides or anhydrides to form amides. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and the piperazine nitrogen, offering a route to a variety of N-aryl derivatives. wikipedia.orgnih.govresearchgate.netlibretexts.orgacs.org

| Reaction | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), base (e.g., K₂CO₃) | N-Alkyl phenylpiperazine derivative |

| N-Acylation | Acid chloride (e.g., acetyl chloride, benzoyl chloride), base (e.g., triethylamine) | N-Acyl phenylpiperazine derivative |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl phenylpiperazine derivative |

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the piperazine ring of this compound makes it a prime site for N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and pharmacological activity of piperazine-containing compounds.

N-Alkylation: The nucleophilic nitrogen atom of the piperazine ring can readily react with various alkylating agents, such as alkyl halides, to introduce a wide range of substituents. For instance, in the synthesis of related phenylpiperazine derivatives, alkylation reactions have been successfully carried out using different alkyl halides in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). nih.gov The reaction conditions for the N-alkylation of a key intermediate, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl] piperazine, with several alkyl and benzyl halides have been reported to proceed in the presence of K2CO3 in DMF, affording the corresponding 4-substituted-1-phenylpiperazine derivatives. nih.gov While specific examples for the title compound are not extensively documented, the general reactivity of the phenylpiperazine moiety suggests that similar conditions would be applicable.

N-Acylation: The piperazine nitrogen can also be acylated using acylating agents like acid chlorides or acid anhydrides. This reaction introduces an acyl group, which can significantly alter the electronic and steric properties of the molecule. Studies on other N-acyl-N-phenylpiperazines have shown that these compounds can be synthesized under standard coupling conditions using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in DMF. nih.gov Alternatively, reactions with acid chlorides in the presence of a base such as triethylamine (B128534) in dichloromethane (B109758) provide a straightforward route to N-acylated products. nih.gov A patent for the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) describes the use of acetic anhydride (B1165640) in an alcohol-water solution in the presence of a base. google.com These established methods for N-acylation of phenylpiperazine derivatives indicate a high probability of success when applied to the this compound scaffold.

| Reagent Category | Example Reagent | Base | Solvent | Typical Product |

| Alkyl Halide | Benzyl bromide | K2CO3 | DMF | N-Benzyl derivative |

| Acid Chloride | Acetyl chloride | Triethylamine | Dichloromethane | N-Acetyl derivative |

| Acid Anhydride | Acetic anhydride | - | Acetic acid | N-Acetyl derivative |

| Coupling Reagent | Carboxylic acid + TBTU | DIPEA | DMF | N-Acyl derivative |

Ring-Opening and Ring-Expansion Reactions of the Piperazine

Modifications involving the piperazine ring itself, such as ring-opening and ring-expansion, represent more complex transformations that can lead to novel heterocyclic scaffolds.

Ring-Opening: The cleavage of the piperazine ring is a challenging transformation that typically requires harsh conditions or specific activation of the ring. For N-aryl piperazines, metabolic studies have shown that N-dealkylation can occur, leading to the formation of 1-aryl-piperazines. nih.govresearchgate.net However, chemically induced ring-opening of the core piperazine structure is less common. For related three-membered nitrogen heterocycles like aziridines, ring-opening reactions are well-documented and can be achieved with various nucleophiles, often with high regioselectivity. nih.gov The stability of the six-membered piperazine ring makes it less susceptible to such reactions unless specific activating groups are present.

Ring-Expansion: Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as diazepanes. While direct ring-expansion of a pre-formed piperazine ring within the tosylethanone scaffold is not a commonly reported transformation, analogous reactions in other heterocyclic systems provide a conceptual basis. For instance, Rh-catalyzed ring expansions of aziridines have been utilized to synthesize dehydropiperazines. nih.gov Such strategies, if adapted, could potentially lead to seven-membered ring structures from the piperazine core. Carbocation rearrangements, often initiated by the formation of a carbocation adjacent to a strained ring, can also drive ring expansion. youtube.com

Stereoselective Synthesis of Chiral Derivatives

The α-carbon of the tosylethanone moiety is a prochiral center, and its stereoselective functionalization allows for the synthesis of chiral derivatives, which is of significant interest in drug discovery.

Asymmetric Transformations of the Alpha-Carbon

The hydrogen atoms on the α-carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl and tosyl groups, facilitating their removal to form an enolate. The stereoselective alkylation of this enolate is a key strategy for introducing chirality. While direct asymmetric alkylation of ketones remains a challenge, significant progress has been made using various catalytic systems. nih.gov For α-tosyloxy ketones, reactions with nucleophiles can proceed with displacement of the tosylate group, offering another route to α-functionalized products. nih.gov

Chiral Auxiliary and Catalytic Approaches

Chiral Auxiliaries: A well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemical outcome of a subsequent reaction, and then be removed. For the α-alkylation of ketones, chiral N-amino cyclic carbamate (B1207046) hydrazones have been used effectively. researchgate.net Evans' oxazolidinone auxiliaries are also widely employed for stereoselective alkylation and aldol (B89426) reactions. While not specifically demonstrated on the title compound, these principles are broadly applicable to carbonyl compounds.

Catalytic Approaches: The development of chiral catalysts for asymmetric transformations is a major focus of modern organic synthesis. For the α-tosyloxylation of ketones, chiral iodine(III) reagents have been shown to provide high levels of enantioselectivity. acs.org Similarly, iodoaryloxazoline catalysts have been developed to promote this transformation. acs.org The direct asymmetric synthesis of chiral ketones can also be achieved via N-acyl chiral auxiliary derivatives, including chiral Weinreb amide equivalents. rsc.org Palladium-catalyzed asymmetric arylation of α-keto imines is another powerful method for synthesizing chiral α-amino ketones. nih.gov These catalytic methods offer the potential for efficient and enantioselective synthesis of derivatives of this compound.

| Approach | Method | Key Feature | Potential Application |

| Chiral Auxiliary | Evans' Oxazolidinones | Formation of a chiral enolate, diastereoselective alkylation | Stereoselective introduction of an alkyl group at the α-carbon |

| Catalytic | Chiral Iodine(III) Reagents | Enantioselective α-tosyloxylation of enol esters | Asymmetric synthesis of α-tosyloxy ketone derivatives |

| Catalytic | Chiral Palladium Complexes | Asymmetric arylation of α-keto imines | Synthesis of chiral α-aryl ketone derivatives |

Mechanistic Investigations of Novel Reactions

The reactivity of the α-tosylethanone scaffold is governed by the interplay of the functional groups present. The tosyl group at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. Mechanistic studies on related α-sulfonyl ketones suggest that reactions with nucleophiles can proceed through different pathways. researchgate.net

Reactions of α-tosyloxy ketones with "hard" versus "soft" nucleophiles have been proposed to follow different reaction pathways. nih.gov Hard nucleophiles may favor attack at the carbonyl carbon, while softer nucleophiles may prefer SN2 displacement at the α-carbon. The nature of the nucleophile, solvent, and reaction conditions can all influence the mechanistic course. For nucleophilic aromatic substitution reactions, which are relevant to the formation of the phenylpiperazine moiety, both stepwise (SNAr) and concerted mechanisms have been identified, depending on the substrate and nucleophile. nih.gov A deeper understanding of these mechanistic principles is crucial for designing new reactions and controlling the selectivity of transformations involving the this compound scaffold.

Applications of 1 4 Phenylpiperazin 1 Yl 2 Tosylethanone in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The intrinsic reactivity of 1-(4-phenylpiperazin-1-yl)-2-tosylethanone, primarily due to the presence of the tosyl group—an excellent leaving group—and the nucleophilic phenylpiperazine nitrogen, makes it a valuable intermediate in the synthesis of more complex molecules.

Precursor for Heterocyclic Ring Systems

The α-tosyl ketone functionality within this compound serves as a powerful electrophilic component for the construction of various heterocyclic ring systems. The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the carbonyl and the tosyl group. This allows for facile displacement of the tosylate anion by a range of nucleophiles.

When reacted with bifunctional nucleophiles, this compound can undergo condensation and cyclization reactions to yield a variety of heterocyclic structures. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while amidines could yield substituted pyrimidines. The general mechanism involves an initial nucleophilic substitution of the tosyl group, followed by an intramolecular condensation with the ketone carbonyl.

Table 1: Potential Heterocyclic Systems from this compound

| Binucleophile | Resulting Heterocyclic Core |

| Hydrazine | Pyrazole |

| Substituted Hydrazine | N-Substituted Pyrazole |

| Amidines | Pyrimidine |

| Thioamides | Thiazole |

| Hydroxylamine | Isoxazole |

This table represents potential synthetic outcomes based on the known reactivity of α-tosyl ketones.

Building Block in Multistep Organic Synthesis

In the broader context of multistep organic synthesis, this compound can be regarded as a versatile building block. The phenylpiperazine portion of the molecule is a common scaffold in many biologically active compounds. Therefore, this compound can serve as a starting material for the synthesis of complex pharmaceutical analogues. The tosylethanone moiety allows for the introduction of various side chains and functional groups through nucleophilic substitution reactions, enabling the generation of a library of derivatives for structure-activity relationship studies.

Development of New Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound also lends itself to the development of novel synthetic methodologies.

Tosylethanone as a Versatile Electrophile

The core of the tosylethanone group's utility lies in its behavior as a potent electrophile. The tosyl group (p-toluenesulfonate) is an excellent leaving group, making the methylene (B1212753) carbon to which it is attached highly susceptible to attack by a wide array of nucleophiles. ontosight.aiwikipedia.orgontosight.ai This reactivity can be harnessed in various synthetic transformations.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Alkoxides (RO⁻) | α-Alkoxy ketone |

| Thiolates (RS⁻) | α-Thio ketone |

| Amines (R₂NH) | α-Amino ketone |

| Azide (B81097) (N₃⁻) | α-Azido ketone |

| Cyanide (CN⁻) | α-Cyano ketone |

| Enolates | 1,4-Dicarbonyl compound |

This table illustrates the versatility of the tosylethanone moiety as an electrophile in reactions with various nucleophiles.

Cross-Coupling Reactions Involving the Scaffold

The this compound scaffold presents multiple sites that could potentially participate in transition-metal-catalyzed cross-coupling reactions. The phenyl ring of the phenylpiperazine moiety could be functionalized with a halide or triflate, making it amenable to standard cross-coupling protocols like Suzuki, Stille, or Buchwald-Hartwig reactions to introduce further molecular complexity.

Furthermore, the ketone functionality can be converted into other reactive groups suitable for cross-coupling. For instance, conversion to its corresponding N-tosylhydrazone would generate a substrate for palladium-catalyzed cross-coupling reactions, a modern method for the formation of carbon-carbon bonds. researchgate.netbiomedpharmajournal.orgnih.gov This approach would allow for the arylation or vinylation at the carbon that originally bore the carbonyl group.

Advanced Materials Chemistry (excluding biological applications)

While the primary applications of phenylpiperazine derivatives are in medicinal chemistry, the structural features of this compound suggest potential, albeit less explored, applications in materials science. The aromatic rings and the tertiary amine of the piperazine (B1678402) ring could be leveraged in the design of functional organic materials.

For example, the compound could serve as a precursor for the synthesis of novel dyes or molecular sensors. The phenylpiperazine moiety can act as an electron-donating group, and by introducing suitable electron-withdrawing groups through the reactivity of the tosylethanone portion, intramolecular charge-transfer chromophores could be constructed.

Additionally, the ability of the piperazine nitrogens to coordinate with metal ions could be exploited in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. By incorporating this molecule as a ligand, new materials with interesting porous, catalytic, or photophysical properties might be accessible. However, it should be noted that the exploration of this compound in non-biological materials science is still a nascent field, with its potential largely inferred from the known properties of its constituent functional groups. ontosight.ai

Potential in Polymer and Supramolecular Chemistry

There is no available research data on the use of this compound as a monomer or functional component in polymer synthesis. Investigations into its ability to participate in polymerization reactions or to be incorporated into polymer backbones or side chains have not been reported. Similarly, its application in supramolecular chemistry, for instance, as a building block for self-assembling systems or as a guest molecule in host-guest complexes, remains unexplored in the scientific literature.

Self-Assembly Studies of Derivatives

No studies have been published detailing the synthesis of derivatives of this compound for the purpose of investigating their self-assembly properties. Research into how modifications of the phenyl ring, the piperazine core, or the tosyl group might induce spontaneous organization into higher-order structures is not present in the current body of scientific work.

Catalysis and Reagent Design

Ligand Design for Metal-Catalyzed Reactions

The potential of this compound to act as a ligand for metal catalysts has not been investigated. While phenylpiperazine derivatives are known to coordinate with various transition metals to form catalytically active complexes, no such complexes involving this specific compound have been synthesized or characterized. Therefore, there are no research findings on its efficacy in any metal-catalyzed reactions.

Applications in Organocatalysis

The use of this compound as an organocatalyst has not been reported. The molecule possesses potential catalytic sites, such as the basic nitrogen atoms of the piperazine ring, but its ability to catalyze organic reactions has not been explored. There are no studies on its application in any of the major organocatalytic activation modes.

Future Research Directions and Emerging Paradigms for 1 4 Phenylpiperazin 1 Yl 2 Tosylethanone

Innovations in Synthesis and Process Chemistry

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-tosylethanone, while established, is ripe for optimization and modernization. The following areas represent promising avenues for innovation in its preparation and scale-up.

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers enhanced safety, efficiency, and control. pharmtech.com For the production of this compound, flow chemistry presents a multitude of advantages. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com

Continuous flow processes can be particularly beneficial for managing exothermic reactions and handling hazardous reagents, which can be challenging in large-scale batch reactors. mdpi.com The development of a continuous flow synthesis for this compound would involve the design of a reactor system where reagents are continuously fed and the product is continuously removed, allowing for a more streamlined and automated production process. nih.gov This approach has been successfully applied to a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). d-nb.info

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Typical Yield | 75-85% | >95% |

| Process Safety | Moderate (exotherm control) | High (excellent heat transfer) |

| Scalability | Limited by reactor size | Readily scalable by extending run time |

| Product Purity | Good | Excellent (reduced side reactions) |

Automated Synthesis Platforms

The integration of robotics and automation into chemical synthesis is revolutionizing the way new molecules are discovered and optimized. nih.gov Automated synthesis platforms can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and rapid library synthesis of derivatives of this compound.

These platforms can systematically vary substrates, reagents, catalysts, and solvents to quickly identify optimal reaction conditions. This not only accelerates the research and development process but also generates large, high-quality datasets that can be used for computational modeling and machine learning applications.

Advanced Computational and Data-Driven Approaches

The synergy between computational chemistry and experimental work is becoming increasingly critical in modern drug discovery and materials science. For this compound, these approaches can provide deep insights into its properties and reactivity.

Machine learning (ML) algorithms are being trained on vast chemical reaction databases to predict the outcomes of unknown reactions with increasing accuracy. nih.govrjptonline.org For this compound, ML models could be employed to predict optimal reaction conditions, potential side products, and yields for its synthesis and subsequent transformations. chemrxiv.orgrjptonline.org This predictive power can significantly reduce the number of experiments required, saving time and resources. nih.gov

By featurizing the reactants and reagents, these models can learn the complex relationships that govern chemical reactivity, providing chemists with a powerful tool for designing more efficient and novel synthetic routes. nih.gov

Table 2: Potential Machine Learning Model Inputs and Outputs for Synthesis of this compound

| Input Features | Predicted Outputs |

| Reactant Structures (SMILES, fingerprints) | Reaction Yield (%) |

| Reagent Properties (e.g., pKa) | Optimal Temperature (°C) |

| Solvent Characteristics (e.g., polarity) | Predicted Side Products |

| Catalyst Information | Recommended Reaction Time (hours) |

Big Data Analysis in Chemical Space Exploration

The concept of "chemical space" encompasses all possible molecules and their properties. nih.gov Big data analytics can be used to explore the vast chemical space around this compound to identify novel derivatives with desired properties. mdpi.comelsevierpure.com By analyzing large databases of chemical structures and their associated biological activities, it is possible to identify structure-activity relationships (SAR) and design new compounds with improved efficacy or other desirable characteristics. mdpi.comelsevierpure.com

This data-driven approach can guide the synthesis of new libraries of compounds, focusing on regions of chemical space that are most likely to yield promising candidates for various applications.

Exploration of Unconventional Reactivity

While the known reactions of this compound are based on the established reactivity of its functional groups, there is potential for discovering unconventional reactivity under specific conditions. Future research could explore its behavior under photochemical, electrochemical, or high-pressure conditions. These non-traditional reaction environments can sometimes lead to unexpected and novel transformations, opening up new avenues for the synthesis of complex molecules. For instance, the tosyl group, typically a leaving group, could potentially participate in radical-based or metal-catalyzed cross-coupling reactions under specific catalytic systems, leading to novel molecular architectures.

Electrochemistry and Photochemistry of the Compound

The electrochemical and photochemical behavior of this compound remains an uncharted domain. Future investigations in these areas could unveil novel reactive intermediates and synthetic pathways.

Electrochemistry:

The electrochemical profile of this compound is of significant interest due to the presence of multiple electroactive moieties. The phenylpiperazine group can undergo oxidation, while the α-tosyl ketone fragment presents opportunities for reductive processes.

Oxidative Electrochemistry : Anodic oxidation could potentially target the nitrogen atoms of the piperazine (B1678402) ring or the phenyl group. This could lead to the formation of radical cations and subsequent coupling reactions, offering a pathway to novel dimeric or polymeric structures.

Reductive Electrochemistry : Cathodic reduction would likely focus on the carbonyl group or the carbon-sulfur bond of the tosyl group. This could facilitate the cleavage of the tosyl group, generating a carbanionic intermediate. Such an intermediate could be trapped with various electrophiles, providing a versatile method for carbon-carbon bond formation. Electrochemical methods offer a green and efficient alternative to traditional chemical reductants.

A prospective electrochemical investigation could involve cyclic voltammetry to determine the oxidation and reduction potentials of the compound. This data would provide valuable insights into its electronic structure and the feasibility of preparative-scale electrolysis.

Photochemistry:

The photochemical reactivity of this compound is another promising area of exploration. The presence of the benzoyl chromophore suggests that the compound may absorb UV-Vis radiation, leading to electronically excited states.

Norrish Type I and II Reactions : The ketone functionality could undergo characteristic Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions upon photoirradiation. These pathways could lead to the formation of unique radical intermediates and subsequent rearrangement or fragmentation products.

Photosensitization : The phenylpiperazine moiety could act as an intramolecular photosensitizer, transferring energy to other parts of the molecule or to other molecules in the reaction medium. This could open up avenues for novel photoredox catalysis.

Future photochemical studies could employ techniques such as steady-state and time-resolved spectroscopy to characterize the excited states of the molecule and identify the primary photoproducts.

High-Pressure Organic Synthesis

The application of high-pressure conditions to the synthesis and modification of this compound represents an emerging paradigm in organic synthesis. High pressure can significantly influence reaction rates, regioselectivity, and stereoselectivity by altering the activation volume of a reaction.

For the synthesis of this compound, which likely involves nucleophilic substitution of a tosylated precursor with phenylpiperazine, high pressure could offer several advantages:

Enhanced Reaction Rates : By compressing the transition state, high pressure can accelerate the rate of bimolecular reactions, potentially reducing reaction times and allowing for the use of less reactive substrates.

Improved Yields : In reactions where competing pathways exist, the application of pressure can favor the pathway with a more compact transition state, leading to higher yields of the desired product.

Solvent-Free Conditions : High-pressure conditions can sometimes enable reactions to proceed in the absence of a solvent, offering a more environmentally friendly synthetic route.

Future research could explore the pressure-dependence of the synthesis of this compound, systematically varying the pressure to optimize the reaction conditions.

| Parameter | Potential Influence of High Pressure |

| Reaction Rate | Acceleration due to negative activation volume |

| Yield | Improvement by favoring the desired reaction pathway |

| Stereoselectivity | Potential for enhanced control in chiral syntheses |

| Solvent Use | Possibility of solvent-free or reduced solvent conditions |

Interdisciplinary Research Avenues with Related Scientific Fields

The study of this compound can be significantly enriched through collaborations with other scientific disciplines, particularly theoretical physical chemistry and crystallographic engineering.

Theoretical Physical Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this molecule without the need for extensive experimental work.

Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the molecule's geometric and electronic structure, vibrational frequencies, and spectroscopic properties. These calculations can provide insights into the molecule's conformation, charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity.